molecular formula C8H15N3O5 B1347216 2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid CAS No. 72748-97-1

2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid

Cat. No. B1347216
CAS RN: 72748-97-1
M. Wt: 233.22 g/mol
InChI Key: XPNSAQMEAVSQRD-UHFFFAOYSA-N
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Description

This compound, also known as [(2S,3R)-2-Amino-3-hydroxybutanoyl]amino}acetyl)amino]acetic acid, has the empirical formula C8H15N3O5 and a molecular weight of 233.22 . It is a solid substance .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C(C@@HC@HC)NCC(NCC(O)=O)=O . This representation can be used to visualize the molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.379g/cm3 . It has a boiling point of 711.2ºC at 760 mmHg . Unfortunately, the melting point is not available .

Safety And Hazards

The compound has a hazard classification of Acute Tox. 4 Oral . The safety information includes the signal word “Warning” and the hazard statement H302 . Precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

2-[[2-[(2-amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O5/c1-4(12)7(9)8(16)11-2-5(13)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,13)(H,11,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNSAQMEAVSQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319391
Record name 2-[[2-[(2-amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid

CAS RN

72748-97-1
Record name NSC344681
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[[2-[(2-amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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